N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N5O3/c1-14-6-9-16(10-7-14)34-23-22-29-30(13-21(32)27-18-11-8-15(25)12-17(18)26)24(33)31(22)20-5-3-2-4-19(20)28-23/h2-12H,13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZDDKPRPCZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a novel compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.
Structural Overview
The compound features a quinoxaline core fused with a triazole ring and an acetamide group. The presence of difluorophenyl and p-tolyloxy substituents enhances its lipophilicity and may influence its biological activity.
Anticonvulsant Properties
Research has demonstrated that quinoxaline derivatives exhibit significant anticonvulsant activity. A study synthesized several [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticonvulsant properties using the metrazol-induced convulsions model. Among the tested compounds, some exhibited notable anticonvulsant effects comparable to standard treatments like phenobarbital . This suggests that this compound may also possess similar therapeutic potential.
Antitumor Activity
In vitro studies have indicated that certain quinoxaline derivatives can inhibit cell growth in various cancer cell lines. For example, a derivative with a similar scaffold reduced A375 melanoma cell viability significantly at concentrations as low as 10 µM . This highlights the potential of this compound in cancer therapy.
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties. The biological evaluation of compounds with similar structures showed effectiveness against various bacterial strains. For instance, preliminary assessments indicated activity against Staphylococcus aureus and other pathogens . This suggests that this compound could be a candidate for further investigation in antimicrobial drug development.
Case Studies
A comprehensive study involving the synthesis and evaluation of [1,2,4]triazolo[4,3-a]quinoxaline derivatives highlighted the structure-activity relationship (SAR) among these compounds. The findings indicated that modifications at specific positions on the quinoxaline ring could enhance biological activity while others might diminish it. For example:
| Compound | Position | Modification | Activity |
|---|---|---|---|
| 14 | 1 | Methyl group | High |
| 15b | 8 | Ethyl group | Moderate |
These results emphasize the importance of structural modifications in optimizing biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinoxaline exhibit significant anticancer properties. The mechanism often involves DNA intercalation, which disrupts the replication of cancer cells. For instance, various [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and tested for their efficacy against different cancer cell lines. These compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Properties
Triazoloquinoxaline compounds have also shown antimicrobial activity against a range of pathogens. Research has reported that certain derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural modifications in the triazoloquinoxaline framework can enhance their activity against resistant strains of bacteria .
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been explored in several studies. Compounds similar to N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide have been found to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .
Anti-inflammatory Effects
Some triazoloquinoxaline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. This application is particularly relevant in the context of chronic inflammatory diseases where these compounds can potentially serve as therapeutic agents to reduce inflammation and associated symptoms .
Synthetic Methodologies
The synthesis of this compound involves several steps that include the formation of the triazole ring and subsequent functionalization to introduce the difluorophenyl and p-tolyloxy groups. Recent advancements in synthetic chemistry have led to more efficient and eco-friendly methods for producing these compounds. For example, the use of greener solvents and catalysts has been emphasized to improve yield while minimizing environmental impact .
Case Studies
Several case studies have documented the biological evaluation of triazoloquinoxaline derivatives:
- Study on Anticancer Activity : A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated against various cancer cell lines. The results indicated that modifications at specific positions on the quinoxaline core significantly enhanced anticancer activity compared to unmodified counterparts .
- Antimicrobial Evaluation : In a comparative study involving multiple quinoxaline derivatives, it was found that certain modifications led to increased potency against resistant bacterial strains. The structure-activity relationship (SAR) analysis provided insights into which functional groups contributed most effectively to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs with Triazoloquinoxaline Cores
Compound A: N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
- Key Differences : Chlorophenyl substituent (vs. difluorophenyl) and methyl group at position 1 (vs. oxo group).
- Molecular Weight : 367.793 g/mol (vs. higher molecular weight for the target compound due to p-tolyloxy).
- Activity : Likely reduced metabolic stability compared to the fluorinated analog, as chloro groups are less electronegative .
Compound B: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide ()
- Key Differences: Bis-triazoloquinoxaline core with sulfanyl linker (vs. single core with acetamide).
- Activity : Demonstrated potent Topoisomerase II inhibition (IC₅₀ = 1.2 µM) and apoptosis induction in Caco-2 cells. The sulfanyl group may enhance DNA intercalation compared to the target compound’s oxy substituent .
Analogs with Quinazolinone Cores
Compound C : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide ()
- Key Differences: Quinazolinone core (vs. triazoloquinoxaline) and sulfamoylphenyl substituent (vs. p-tolyloxy).
- Physicochemical Properties : Higher melting point (315.5°C) due to sulfamoyl group’s hydrogen-bonding capacity.
- Activity: Sulfamoyl groups are associated with kinase inhibition, suggesting divergent mechanisms from triazoloquinoxalines .
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism compared to chlorine .
- p-Tolyloxy vs. Sulfanyl : The p-tolyloxy group increases lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration, whereas sulfanyl groups enhance covalent binding to thiol-containing enzymes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Impact on Activity
| Substituent | Effect on Lipophilicity | Metabolic Stability | Example Activity |
|---|---|---|---|
| 2,4-Difluorophenyl | Moderate logP (~3.0) | High | Enhanced bioavailability |
| p-Tolyloxy | High logP (~3.5) | Moderate | DNA intercalation |
| Sulfamoylphenyl | Low logP (~1.8) | Low | Enzyme inhibition |
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates.
- Solvent Choice : Polar solvents (e.g., DMSO) enhance solubility of aromatic intermediates but may complicate purification.
- Catalysts : Palladium catalysts for cross-coupling steps can reduce byproducts .
Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .
What analytical techniques are critical for characterizing this compound’s structure and confirming synthetic success?
Methodological Answer:
Key techniques include:
| Technique | Application | Example Data |
|---|---|---|
| NMR Spectroscopy | Assign proton environments (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) . | ¹H/¹³C NMR, DEPT-135 for quaternary carbons |
| Mass Spectrometry | Confirm molecular ion ([M+H]⁺) and fragmentation pattern | HRMS (e.g., m/z 483.1234) |
| X-ray Crystallography | Resolve 3D conformation of the triazoloquinoxaline core | CCDC deposition (e.g., bond angles) |
| HPLC-PDA | Assess purity and detect impurities (e.g., unreacted intermediates) | Retention time: 12.3 min (C18 column) |
Note : Differential Scanning Calorimetry (DSC) can further confirm crystallinity and thermal stability .
What in vitro assays are recommended to evaluate preliminary biological activity, and how do structural features influence results?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or COX-2, leveraging the triazole core’s affinity for ATP-binding pockets .
Q. Structural Influence :
- Fluorophenyl Groups : Enhance lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility .
- p-Tolyloxy Substituent : May sterically hinder off-target interactions, increasing selectivity .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
Methodological Answer:
-
Substituent Modulation :
Position Modification Effect Reference Triazole Ring Methylation at N1 Increases metabolic stability Quinoxaline Core Electron-withdrawing groups (e.g., -NO₂) Enhances kinase inhibition potency Acetamide Linker Replacement with sulfonamide Alters binding mode in ATP pockets -
Experimental Design :
Case Study : Analogues with 4-ethoxy groups showed 10-fold higher EGFR inhibition (IC₅₀ = 0.8 µM) vs. parent compound (IC₅₀ = 8.2 µM) .
How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
Methodological Answer:
Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. A549), serum concentrations, or incubation times.
- Compound Stability : Degradation in DMSO stock solutions over time; confirm stability via LC-MS before assays .
- Batch Purity : Impurities >5% can skew results; re-purify via preparative HPLC .
Q. Resolution Strategy :
Standardize Protocols : Adopt CLSI guidelines for antimicrobial assays .
Cross-Validate : Repeat key assays in independent labs with blinded samples.
Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .
What in silico strategies can predict metabolic pathways and guide prodrug design?
Methodological Answer:
-
Metabolism Prediction :
- Use software like Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., acetamide hydrolysis) .
- Key Metabolic Sites : Fluorophenyl groups resist oxidation, while the triazole ring may undergo CYP3A4-mediated degradation .
-
Prodrug Design :
Validation : Compare simulated pharmacokinetics (GastroPlus) with in vivo rat studies to refine designs .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Methodological Answer:
Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
